molecular formula C22H14Cl4N4O4S2 B2678835 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide CAS No. 393838-79-4

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2678835
CAS No.: 393838-79-4
M. Wt: 604.3
InChI Key: MGDSACMKRZABOG-UHFFFAOYSA-N
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Description

This compound features a bis-thiazole core with two 2,4-dichlorophenoxyacetamide substituents. Such a configuration is hypothesized to enhance binding interactions in biological systems, particularly in antimicrobial or enzyme-inhibitory contexts .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N4O4S2/c23-11-1-3-17(13(25)5-11)33-7-19(31)29-21-27-15(9-35-21)16-10-36-22(28-16)30-20(32)8-34-18-4-2-12(24)6-14(18)26/h1-6,9-10H,7-8H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSACMKRZABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Thiazole ring formation: The thiazole rings are synthesized through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.

    Amide bond formation: The final step involves the coupling of the dichlorophenoxyacetic acid derivative with the thiazole-containing amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as crystallization or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on plant growth and development, as well as its potential use as a herbicide.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in plants, disrupting normal cellular processes.

    Pathways Involved: It interferes with the synthesis of essential proteins and nucleic acids, leading to uncontrolled growth and eventual death of the plant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Structure : Single thiazole ring with a 3,4-dichlorophenyl group.
  • Synthesis: Carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole .
  • Key Differences: The target compound’s bis-thiazole core increases molecular complexity and rigidity compared to this single-thiazole analog. The 3,4-dichloro substitution on the phenyl ring vs.
  • Physicochemical Properties: Property Target Compound 2-(3,4-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide Molecular Weight ~650 g/mol (estimated) 295.16 g/mol LogP (Hydrophobicity) Higher (due to two dichlorophenoxy groups) Moderate Solubility Likely lower in aqueous media Moderate in organic solvents
2-Chloro-N-(4-(Diphenylamino)Thiazol-2-yl)Acetamide
  • Structure: Thiazole ring with diphenylamino and chloroacetamide groups.
  • Synthesis : Reaction of 2-chloroacetamide derivatives with thiourea and subsequent functionalization .
  • Key Differences: The diphenylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing dichlorophenoxy groups in the target compound. Single thiazole vs. bis-thiazole core reduces conformational flexibility in the analog.
  • Biological Implications: Diphenylamino derivatives often exhibit enhanced π-π stacking in protein binding sites, whereas dichlorophenoxy groups may favor hydrophobic interactions .
2-Chloro-N-(4-Trifluoromethylphenyl)Acetamide
  • Structure : Trifluoromethylphenyl substituent on acetamide.
  • Synthesis : Direct coupling of chloroacetic acid with 4-trifluoromethylaniline .
  • Key Differences: The trifluoromethyl group (-CF₃) is smaller and more electronegative than dichlorophenoxy, leading to distinct electronic effects and metabolic stability.
4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole
  • Structure: Triazole core with two dichlorophenoxy groups.
  • Synthesis: Condensation of dichlorophenoxy precursors with triazole intermediates .
  • Key Differences: Triazole vs. thiazole core alters hydrogen-bonding capacity and aromaticity.

Challenges :

  • Steric hindrance from dichlorophenoxy groups may reduce reaction yields.
  • Purification difficulties due to high hydrophobicity.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a complex organic molecule that incorporates both thiazole and dichlorophenoxy moieties. It is essential to explore its biological activity due to its potential applications in pharmaceuticals and agriculture.

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₃S₂
  • Molecular Weight : 426.39 g/mol

The compound features two distinct thiazole rings and dichlorophenoxy groups, which are known for their biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Thiazole derivatives have been widely studied for their antibacterial properties. Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity against various bacterial strains.
    • Studies have shown that similar thiazole compounds demonstrate Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties
    • Compounds with thiazole structures have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain thiazole derivatives have shown IC50 values as low as 0.3 nM for COX-2 inhibition .
  • Anticancer Potential
    • The incorporation of dichlorophenoxy groups in similar compounds has been linked to anticancer activity. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

1. Antimicrobial Efficacy

A study by Barbuceanu et al. focused on the synthesis and evaluation of thiazole derivatives against S. aureus and other Gram-positive bacteria. The results indicated that specific derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

2. Inhibition of COX Enzymes

In another investigation, a series of thiazole compounds were evaluated for their COX inhibitory activities. Compounds demonstrated selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Biological Activity Compound Type MIC/IC50 Values Pathogen/Target
AntibacterialThiazole Derivative0.125–8 μg/mLS. aureus, E. coli
COX-2 InhibitionThiazole Derivative0.3 nMCOX-2
AnticancerDichlorophenoxyVariesVarious Cancer Cells

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Thiazole Moiety : Known for its ability to chelate metal ions and interact with biological macromolecules, enhancing its antimicrobial and anticancer properties.
  • Dichlorophenoxy Group : Acts as a synthetic auxin, influencing plant growth and potentially modulating similar pathways in mammalian cells.

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